Methyl 4-Bromopicolinate
Overview
Description
Methyl 4-Bromopicolinate is not directly mentioned in the provided papers, but related compounds and synthesis methods can offer insights into its properties and potential synthesis pathways. The papers discuss various brominated picolinates and their derivatives, which are structurally related to Methyl 4-Bromopicolinate.
Synthesis Analysis
The synthesis of brominated picolinates and their derivatives is a topic of interest in several papers. For instance, the synthesis of copper(II) complexes with 6-bromopicolinic acid is described, which involves the preparation and characterization of these complexes using spectroscopic methods and X-ray crystal structure analysis . Another paper details the reductive homocoupling of 6-bromopicoline to yield a bipyridine derivative, which is a high-yielding process using either Ni·bpy catalyzed electrosynthesis or a catalytic modification of the Ullmann synthesis employing Pd(OAc)2 . These methods could potentially be adapted for the synthesis of Methyl 4-Bromopicolinate.
Molecular Structure Analysis
The molecular structure of brominated picolinates is discussed in the context of copper(II) complexes, where the coordination polyhedron is described as intermediate between square-pyramidal and trigonal-bipyramidal . The crystal structure of a related compound, methyl cephalonate bromoacetate, is also analyzed, revealing an orthorhombic space group and dimensions that provide insights into the molecular conformation of brominated compounds .
Chemical Reactions Analysis
The chemical reactions involving brominated picolinates include the formation of copper(II) complexes , the homocoupling of 6-bromopicoline , and the synthesis of various brominated quinolines and quinazolines, which are key intermediates for biologically active compounds . These reactions demonstrate the reactivity of brominated picolinates and their potential in forming complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated picolinates are inferred from their thermal stability, magnetic properties, and spectroscopic characteristics. The copper(II) complexes with 6-bromopicolinic acid exhibit paramagnetic behavior or antiferromagnetic interactions, which are determined by magnetic susceptibility measurements . The thermal stability of these complexes is assessed by TGA/DTA methods . Spectroscopic methods, including IR, EPR, and X-ray diffraction, are used to characterize the compounds and provide information on their physical and chemical properties .
Scientific Research Applications
Asymmetric Synthesis and Pharmaceutical Applications
Methyl 4-Bromopicolinate has been utilized in the synthesis of biologically active compounds. For instance, it served as a starting material in the first asymmetric synthesis of the anti-inflammatory alkaloid CJ-14877 and its enantiomer, demonstrating interleukin-1beta inhibitory activities (Aoyagi et al., 2009).
Building Blocks for Pharmaceuticals and Agrochemicals
The compound has been a key building block in pharmaceuticals and agrochemicals. Verdelet et al. (2011) developed an efficient synthesis of derivatives like 3-benzyloxy-4-bromopicolinate ester, highlighting its potential for creating biologically relevant targets (Verdelet et al., 2011).
Application in Organic Synthesis
Methyl 4-Bromopicolinate has been instrumental in organic synthesis processes. For example, 6-Bromopicoline, a related compound, has been reductively homocoupled to yield significant derivatives (Cassol et al., 2000).
Research on Alternatives to Methyl Bromide
Research on methyl bromide alternatives for pest and pathogen control in agriculture has included methyl 4-Bromopicolinate derivatives. This research is crucial due to environmental concerns related to methyl bromide use (Schneider et al., 2003).
Chemical Behavior in Soil Treatment
Understanding the chemical behavior and fate of methyl bromide derivatives, including those related to Methyl 4-Bromopicolinate, is vital for optimizing soil treatment in agriculture (Tao & Maciel, 2002).
Synthesis of Quinoline Derivatives
The compound has been used in the synthesis of quinoline derivatives, essential in pharmaceutical research (Wlodarczyk et al., 2011).
Safety And Hazards
Methyl 4-Bromopicolinate is classified as an eye irritant (Eye Irrit. 2) according to the GHS classification . The safety precautions include avoiding contact with skin and eyes, avoiding inhalation of dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
methyl 4-bromopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFLATQBIPILFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510923 | |
Record name | Methyl 4-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Bromopicolinate | |
CAS RN |
29681-42-3 | |
Record name | Methyl 4-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromopicolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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